N-[(9-ethylcarbazol-3-yl)methyl]-1-methylbenzimidazol-2-amine
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Overview
Description
N-[(9-ethylcarbazol-3-yl)methyl]-1-methylbenzimidazol-2-amine is a complex organic compound with a molecular formula of C24H23N3. This compound is known for its unique structural properties, which include a combination of carbazole and benzimidazole moieties. These structural features make it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9-ethylcarbazol-3-yl)methyl]-1-methylbenzimidazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Carbazole Intermediate: The initial step involves the alkylation of carbazole to form 9-ethylcarbazole.
Formation of the Benzimidazole Intermediate: Concurrently, benzimidazole is methylated to form 1-methylbenzimidazole.
Coupling Reaction: The final step involves a coupling reaction between the 9-ethylcarbazole and 1-methylbenzimidazole intermediates, facilitated by a suitable coupling agent such as formaldehyde or paraformaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(9-ethylcarbazol-3-yl)methyl]-1-methylbenzimidazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the carbazole and benzimidazole rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the benzimidazole ring.
Scientific Research Applications
N-[(9-ethylcarbazol-3-yl)methyl]-1-methylbenzimidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[(9-ethylcarbazol-3-yl)methyl]-1-methylbenzimidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, altering their function and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[(9-ethylcarbazol-3-yl)methylene]-2-methyl-1-indolinylamine
- 9-ethyl-3-[(2-methyl-1-indolinyl)imino]methylcarbazole
Uniqueness
N-[(9-ethylcarbazol-3-yl)methyl]-1-methylbenzimidazol-2-amine is unique due to its combination of carbazole and benzimidazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and application in various fields.
Properties
Molecular Formula |
C23H22N4 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[(9-ethylcarbazol-3-yl)methyl]-1-methylbenzimidazol-2-amine |
InChI |
InChI=1S/C23H22N4/c1-3-27-20-10-6-4-8-17(20)18-14-16(12-13-21(18)27)15-24-23-25-19-9-5-7-11-22(19)26(23)2/h4-14H,3,15H2,1-2H3,(H,24,25) |
InChI Key |
QKZNLVHPKAXDOL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNC3=NC4=CC=CC=C4N3C)C5=CC=CC=C51 |
Origin of Product |
United States |
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